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Compound of Interest

Compound Name: maduropeptin B

Cat. No.: B1180227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the maduropeptin B biosynthetic gene

cluster (mdp), originally isolated from the actinomycete Actinomadura madurae ATCC 39144.

Maduropeptin is a potent chromoprotein antitumor antibiotic belonging to the enediyne class of

natural products.[1] Understanding its biosynthesis is critical for efforts in microbial engineering

and the development of novel anticancer therapeutics.

Overview of the Maduropeptin B Biosynthetic Gene
Cluster (mdp)
The maduropeptin (MDP) biosynthetic gene cluster was identified and sequenced, revealing a

contiguous region of DNA responsible for the production of the complex maduropeptin

molecule. The cluster encodes a fascinating collection of enzymes, including two iterative Type

I polyketide synthases (PKSs), tailoring enzymes for the formation of its unique moieties, and

the apo-protein that stabilizes the reactive enediyne chromophore.[1][2] The overall size of the

sequenced mdp gene cluster is 79,708 base pairs.

Genetic Organization
The mdp gene cluster is comprised of a series of open reading frames (ORFs) that

cooperatively synthesize the three key components of the maduropeptin chromophore: the

enediyne core, a 3,6-dimethylsalicylic acid moiety, and a unique aminosugar, madurose, along
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with an (S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-3-hydroxypropionic acid moiety.[1][2] The

genetic organization is detailed in the table below.

Quantitative Data of the mdp Gene Cluster
The following table summarizes the genes within the mdp cluster and their proposed functions

based on bioinformatic analysis and experimental characterization.
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Gene Proposed Function

mdpA Maduropeptin apoprotein

mdpB 6-methylsalicylic acid synthase

mdpC Putative C-methyltransferase

mdpC1 Putative oxidoreductase

mdpC2 Putative hydrolase

mdpC3 Putative acyl-CoA synthetase

mdpC4 Putative acyl-CoA dehydrogenase

mdpC5 Putative enoyl-CoA hydratase/isomerase

mdpC6 Putative 3-hydroxyacyl-CoA dehydrogenase

mdpC7 Putative beta-ketoacyl-CoA thiolase

mdpC8 Putative transporter

mdpD2 Putative glycosyltransferase

mdpE Enediyne polyketide synthase (PKS)

mdpE2 Putative ketoreductase

mdpE3 Putative dehydratase

mdpE4 Putative methyltransferase

mdpE5 Putative acyl carrier protein (ACP)

mdpE6 Putative ketosynthase

mdpE7 Putative product template (PT) domain

mdpE8 Putative thioesterase

mdpE9 Putative enoylreductase

mdpE10 Putative ketoreductase

mdpE11 Putative dehydratase
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mdpH Putative hydrolase

mdpJ Putative sugar-O-methyltransferase

mdpL L-tyrosine ammonia-lyase

mdpM Putative halogenase

mdpR1 Putative transcriptional regulator

mdpR2 Putative transcriptional regulator

mdpR3 Putative transcriptional regulator

mdpR4 Putative transcriptional regulator

mdpU1 Putative sugar biosynthesis enzyme

mdpU2 Putative sugar biosynthesis enzyme

mdpU3 Putative sugar biosynthesis enzyme

Biosynthetic Pathway of Maduropeptin B
The biosynthesis of maduropeptin B follows a convergent pathway where the major structural

components are synthesized independently and subsequently assembled. This is a notable

feature of enediyne biosynthesis.[1][2] The two iterative Type I PKS systems are central to this

process, with one dedicated to the enediyne core and the other to the 6-methylsalicylic acid

moiety.[1][2]
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Convergent biosynthetic pathway of maduropeptin B.

Experimental Protocols
The characterization of the mdp gene cluster involved a series of key molecular biology

techniques.

Cloning and Sequencing of the mdp Gene Cluster
The experimental workflow for the identification and sequencing of the maduropeptin B
biosynthetic gene cluster is outlined below.
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Probe Generation

Cosmid Library Screening

Sequencing and Assembly

Final Result
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Workflow for cloning and sequencing the mdp gene cluster.
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A detailed protocol is as follows:

Genomic DNA Isolation: High-quality genomic DNA was isolated from Actinomadura

madurae ATCC 39144.

PCR Amplification of a Conserved Region: Degenerate primers targeting conserved regions

of known enediyne polyketide synthases were used to PCR amplify a fragment of the

putative mdp PKS gene.[1]

Cosmid Library Construction and Screening: A cosmid library of A. madurae genomic DNA

was constructed. The PCR-amplified PKS gene fragment was used as a probe to screen this

library via Southern hybridization, identifying cosmids containing the gene cluster.[1]

Sequencing: The DNA sequence of the entire mdp cluster was determined through a

combination of cosmid end-sequencing, chromosomal walking, and subcloning of selected

fragments for sequencing.[1]

Heterologous Complementation
To confirm the function of the enediyne PKS genes within the mdp cluster, heterologous

complementation experiments were performed.[1]

Construction of Expression Vector: A 9.5-kb DNA fragment containing the maduropeptin

enediyne PKS genes (mdpE, mdpE5, mdpE6, and mdpE10) was cloned into an expression

vector.[1]

Transformation of Host Strains: The resulting expression vector was introduced into mutant

strains of other enediyne producers, specifically a C-1027 PKS mutant of Streptomyces

globisporus and a neocarzinostatin PKS mutant of Streptomyces carzinostaticus.[1]

Analysis of Metabolite Production: The transformed mutant strains were cultured, and the

production of their respective enediyne compounds was analyzed. The restoration of

enediyne production in these mutants confirmed the function of the maduropeptin PKS

genes.[1]

Mass Spectrometry Analysis
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The identity of the maduropeptin chromophore produced was confirmed by mass spectrometry

(MS). The chromophore was released from its apoprotein and analyzed, confirming its structure

as the methanol adduct (MDP-OCH3).[1]

This technical guide provides a foundational understanding of the maduropeptin B
biosynthetic gene cluster. The detailed genetic information and experimental methodologies

presented herein are intended to support further research into the biosynthesis of enediyne

antibiotics and to facilitate the bioengineering of novel, potent antitumor agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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